1-(Naphthalene-2-carbonyl)piperazine
Overview
Description
1-(Naphthalene-2-carbonyl)piperazine is an organic compound with the molecular formula C15H16N2O It is a derivative of piperazine, a heterocyclic amine, and naphthalene, a polycyclic aromatic hydrocarbon
Mechanism of Action
Target of Action
It is often used for pharmaceutical testing , suggesting that it may interact with various biological targets.
Mode of Action
Related compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . This suggests that 1-(Naphthalene-2-carbonyl)piperazine might also interact with targets in a similar manner, leading to changes in cellular processes.
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Naphthalene-2-carbonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-carbonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been reported to yield protected piperazines, which can then be deprotected to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalene-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, alcohol derivatives, and various substituted piperazine compounds .
Scientific Research Applications
1-(Naphthalene-2-carbonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, including polymers and coatings
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalene-1-carbonyl)piperazine: Similar structure but with the carbonyl group attached to the 1-position of the naphthalene ring.
1-(Phenylcarbonyl)piperazine: Similar structure but with a phenyl group instead of a naphthalene group.
1-(Benzoyl)piperazine: Similar structure but with a benzoyl group instead of a naphthalene group.
Uniqueness
1-(Naphthalene-2-carbonyl)piperazine is unique due to the presence of the naphthalene ring, which imparts specific chemical and biological properties. The naphthalene ring can enhance the compound’s ability to interact with aromatic amino acids in proteins, potentially leading to stronger binding affinities and increased biological activity .
Properties
IUPAC Name |
naphthalen-2-yl(piperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNWRHYYFFLLRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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